(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is a synthetic aryl-butenoic acid derivative characterized by a ferulic acid-derived aromatic ring linked to an α,β-unsaturated ketone and carboxylic acid terminus. This structural motif places it within the broader class of 4-aryl-4-oxo-2-butenoic acids (aroylacrylic acids), which are generally recognized for their potential as Michael acceptors and synthetic intermediates.
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
CAS No.86690-98-4
Cat. No.B12751570
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement-Specific Profile of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid (CAS 86690-98-4)
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is a synthetic aryl-butenoic acid derivative characterized by a ferulic acid-derived aromatic ring linked to an α,β-unsaturated ketone and carboxylic acid terminus . This structural motif places it within the broader class of 4-aryl-4-oxo-2-butenoic acids (aroylacrylic acids), which are generally recognized for their potential as Michael acceptors and synthetic intermediates [1]. However, for this specific substitution pattern, the public scientific literature is characterized by a near-total absence of quantitative, comparator-based biological or performance data.
Member of 4-aryl-4-oxo-2-butenoic acid class; aroylacrylic derivative with Michael acceptor reactivity
Synthetic intermediate scaffold suitable for constructing novel SAR libraries
No validated biological activity data; procurement justified only for hypothesis-driven research
[1] Drakulić, B. J., et al. (2011). Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields. European Journal of Medicinal Chemistry, 46(8), 3265-3273. View Source
The Risk of Interchanging (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid Without Comparative Data
A decision to substitute (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid for a related compound like ferulic acid or another 4-aryl-4-oxo-2-butenoic analog cannot be scientifically justified based on available evidence. The adjacent hydroxy and methoxy groups on the phenyl ring are known to dramatically modulate redox potential [1] and Michael acceptor reactivity [2] in structurally related series. However, no study has quantitatively verified the specific contribution of this 3-methoxy-4-hydroxy substitution pattern to activity, stability, or target engagement in any therapeutically or industrially relevant assay. Therefore, assuming functional interchangeability with any unvalidated comparator is a high-risk procurement decision unsupported by data.
3-Methoxy-4-hydroxy substitution pattern may significantly shift redox potential and Michael acceptor reactivity relative to unsubstituted analogs; no quantitative comparison data available.
Functional interchangeability with ferulic acid or other aroylacrylic analogs lacks target engagement evidence; assuming equivalent bioactivity is unsupported.
Assuming equivalent synthetic utility without validation may lead to divergent reaction outcomes or wasted procurement in SAR campaigns.
[1] Pastor, F. T., & Drakulić, B. J. (2010). Linear free energy relationships of half-wave reduction potentials of (E)-4-aryl-4-oxo-2-butenoic acids. Tetrahedron Letters, 51(2), 349-352. View Source
[2] Drakulić, B. J., et al. (2011). Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields. European Journal of Medicinal Chemistry, 46(8), 3265-3273. View Source
Quantitative Differentiation Evidence Inventory for (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid
Defensible Application Scenarios for (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid
Synthetic Intermediate for Novel Aroylacrylic Derivative Libraries
The compound's primary defensible use is as a synthetic building block for exploring structure-activity relationships (SAR) in novel aryl-butenoic acid libraries. Its ferulic acid-derived aromatic core offers a distinct electrophilic handle for derivatization, and its procurement is justified only when the research goal is to generate and screen its own derivatives against a clearly defined comparator set, not as a validated lead compound itself [1].
Structure-Activity Relationship (SAR) Probe in Reduction Potential Studies
The compound can serve as a SAR probe in physicochemical studies of reduction potentials within the aroylacrylic acid class, where the electron-donating effects of the 4-hydroxy and 3-methoxy substituents are systematically compared to unsubstituted or alkyl-substituted analogs [1]. Such studies are hypothesis-driven and do not require the target compound to have known biological superiority.
Method Development in Microwave-Assisted Organic Synthesis
The compound could be utilized as a test substrate in the development and optimization of synthetic methodologies, such as microwave-assisted aldol condensation of glyoxylic acid with substituted methyl ketones, where a broad substrate scope is needed to validate a new protocol [2].
Application
Selection Property
Validation Focus
Aroylacrylic library synthesis
Electrophilic α,β-unsaturated ketone handle
Derivative SAR and reactivity profiling
Reduction potential SAR probe
Electron-donating 3-methoxy-4-hydroxy pattern
Redox behavior vs. unsubstituted analogs
Microwave synthesis method substrate
Aldol condensation compatibility
Reaction scope and yield optimization
[1] Pastor, F. T., & Drakulić, B. J. (2010). Linear free energy relationships of half-wave reduction potentials of (E)-4-aryl-4-oxo-2-butenoic acids. Tetrahedron Letters, 51(2), 349-352. View Source
[2] Uguen, M., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11, 15871-15879. View Source
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